Pentane, 1,5-bis(methylthio)-

Description

Historical and Conceptual Development of Dithioether Chemistry Relevant to Pentane (B18724), 1,5-bis(methylthio)-

The chemistry of dithioethers, a subclass of organosulfur compounds, has evolved significantly over the past century. Early synthetic methods for thioethers, dating back to before 1950, often involved harsh conditions, such as Ullmann-type couplings that required high temperatures and copper catalysts. The synthesis of dithioethers, including structures analogous to Pentane, 1,5-bis(methylthio)-, often relied on the reaction of α,ω-dihaloalkanes with thiols or their corresponding thiolates. For instance, early preparations involved reacting 1,5-dibromopentane (B145557) with sodium methanethiolate (B1210775). vulcanchem.com

The mid-20th century saw the development of more refined methods. A notable advancement was the use of phase-transfer catalysis, which allowed for higher yields under milder reaction conditions. vulcanchem.com The latter half of the 20th century and the early 21st century witnessed the rise of transition-metal-catalyzed cross-coupling reactions, particularly those employing palladium, which facilitated the formation of C-S bonds with greater efficiency and functional group tolerance. More recently, a focus on greener and safer synthetic routes has led to the development of methods that avoid the use of volatile and malodorous thiols, opting instead for precursors like diisothiuronium salts that generate dithiolate ions in situ. researchgate.netsciforum.net

Significance of Organosulfur Compounds in Contemporary Research

Organosulfur compounds, a broad class that includes Pentane, 1,5-bis(methylthio)-, are of paramount importance in numerous areas of modern chemical research. britannica.comfiveable.me Their diverse reactivity and unique properties make them indispensable in organic synthesis, materials science, and biochemistry. numberanalytics.com

In organic synthesis, sulfur-containing molecules are valued as versatile intermediates. numberanalytics.com For example, thioethers are crucial components in the synthesis of many pharmaceuticals, agrochemicals, and natural products. taylorandfrancis.com They can act as ligands for transition metals, stabilizing reactive intermediates in catalytic cycles. vulcanchem.com The ability of sulfur to exist in various oxidation states (sulfide, sulfoxide (B87167), sulfone) further expands its synthetic utility. fiveable.mebritannica.com

In materials science, the incorporation of sulfur atoms into organic frameworks can lead to materials with unique electronic and optical properties. numberanalytics.com For instance, polythiophenes are known for their electrical conductivity, and organosulfur compounds are used in the development of liquid crystals and molecular semiconductors. britannica.comrsc.orgacs.org Organosulfur compounds that can form self-assembled monolayers (SAMs) on metal surfaces, such as gold, are of great interest in nanotechnology for applications ranging from sensors to drug delivery. britannica.com

Biochemically, organosulfur compounds are fundamental to life. britannica.com The amino acids cysteine and methionine, the tripeptide glutathione, and coenzymes like coenzyme A are all vital organosulfur compounds. britannica.comfiveable.me Disulfide bridges formed from the oxidation of thiol groups are critical for maintaining the tertiary structure of proteins. fiveable.me

Structural Framework of Pentane, 1,5-bis(methylthio)- and its Implications for Reactivity

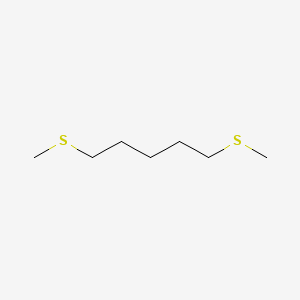

The chemical structure of Pentane, 1,5-bis(methylthio)- consists of a flexible five-carbon chain with methylthio groups at either end. vulcanchem.com This structure has several key features that dictate its physical properties and chemical reactivity.

Key Structural and Physical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₆S₂ |

| Molecular Weight | 164.33 g/mol |

| Density | 0.955 g/cm³ at 25°C |

| Boiling Point | 225.9°C at 760 mmHg |

| Refractive Index | 1.498 at 20°C |

| Data sourced from vulcanchem.comchemeo.comchemsrc.com |

The presence of the two sulfur atoms and the hydrocarbon chain gives the molecule a significant degree of conformational flexibility. The rotation around the C-C and C-S single bonds allows the molecule to adopt numerous conformations in space. bkcc.ac.inlibretexts.orgic.ac.uk This flexibility is crucial for its ability to act as a chelating ligand, where the two sulfur atoms can coordinate to a single metal center, forming a stable ring structure. The length of the pentamethylene bridge is a critical determinant of the stability and geometry of the resulting metal complexes.

Overview of Research Trajectories for Bis(alkylthio)alkanes

Research on bis(alkylthio)alkanes, the class of compounds to which Pentane, 1,5-bis(methylthio)- belongs, has followed several key trajectories. A significant area of focus has been their use as ligands in coordination chemistry. beilstein-journals.orglookchem.comnbu.ac.in The ability of these dithioethers to form chelate rings with transition metals has made them valuable in the development of catalysts for various organic transformations, including hydrogenation and cross-coupling reactions. sciforum.netlookchem.com Researchers have explored how modifying the length of the alkane chain and the substituents on the sulfur atoms affects the properties of the resulting metal complexes. gla.ac.uk

Another important research direction is the synthesis of novel bis(alkylthio)alkanes and the development of more efficient and environmentally friendly synthetic methodologies. beilstein-journals.orgnih.gov This includes the use of new catalytic systems and the exploration of one-pot reactions to improve yields and reduce waste. beilstein-journals.org

The thermal and photochemical reactivity of bis(alkylthio)alkanes has also been a subject of investigation. acs.orgnih.gov These studies have revealed that under certain conditions, these compounds can undergo rearrangements and cyclization reactions to form a variety of heterocyclic compounds, such as thiophenes. acs.org

More recently, the unique properties of bis(alkylthio)alkanes have led to their exploration in materials science. For example, their incorporation into polymers and other materials can impart specific properties related to their redox activity and ability to coordinate with metals. rsc.org The study of the conformational behavior of bis(alkylthio)alkanes, both in solution and in the solid state, continues to be an active area of research, providing fundamental insights into the forces that govern molecular shape and interactions. scilit.commdpi.com

Structure

3D Structure

Properties

CAS No. |

54410-63-8 |

|---|---|

Molecular Formula |

C7H16S2 |

Molecular Weight |

164.3 g/mol |

IUPAC Name |

1,5-bis(methylsulfanyl)pentane |

InChI |

InChI=1S/C7H16S2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3 |

InChI Key |

AHJYQSDQHJYGCW-UHFFFAOYSA-N |

Canonical SMILES |

CSCCCCCSC |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Pentane, 1,5 Bis Methylthio

Oxidation Pathways of Dithioethers

The sulfur atoms in dithioethers like Pentane (B18724), 1,5-bis(methylthio)- can exist in various oxidation states, ranging from -2 in the thioether to +6 in the sulfone. msu.edulibretexts.org This allows for the formation of a range of oxidized products.

The oxidation of thioethers is a common and well-studied reaction, typically proceeding sequentially from the thioether to the sulfoxide (B87167) and then to the sulfone. wikipedia.org The initial oxidation step converts the sulfide (B99878) to a sulfoxide, and further oxidation yields the corresponding sulfone. beilstein-journals.org This process involves the change in the oxidation state of sulfur, not the carbon atoms. msu.edu

The general reaction scheme is as follows: R-S-R' (Thioether) → R-S(=O)-R' (Sulfoxide) → R-S(=O)₂-R' (Sulfone)

A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxyacids (like m-CPBA), ozone, and sodium metaperiodate. beilstein-journals.orgmasterorganicchemistry.comjchemrev.com The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, using one equivalent of an oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant typically leads to the sulfone. beilstein-journals.org The pyramidal shape of sulfoxides means that if the two groups attached to the sulfur are different, the molecule will be chiral. msu.edu

| Oxidizing Agent | Product(s) | Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalytic, controlled stoichiometry |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometric |

| Ozone (O₃) | Sulfoxide, Sulfone | Stoichiometric |

| Sodium metaperiodate (NaIO₄) | Sulfoxide | Selective for sulfoxide formation |

| Potassium permanganate (B83412) (KMnO₄) | Sulfone | Strong oxidant, often leads to over-oxidation |

Achieving selective oxidation to either the sulfoxide or the sulfone is a significant area of research. The selectivity of the oxidation of dithioethers can be influenced by several factors, including the nature of the oxidant, the reaction solvent, temperature, and the presence of catalysts. beilstein-journals.org For example, hydrogen peroxide is considered a versatile and environmentally friendly oxidant for these transformations. beilstein-journals.org The use of catalysts, such as certain metal complexes or silica (B1680970) gel, can enhance selectivity. beilstein-journals.orgjchemrev.comorganic-chemistry.org

For instance, selective oxidation of some dithioethers to the corresponding monosulfoxide has been achieved using one equivalent of hydrogen peroxide in acetic acid at room temperature. beilstein-journals.org To obtain the disulfone, an excess of the oxidant and elevated temperatures are typically required. beilstein-journals.org In some cases, specific catalytic systems have been developed to favor the formation of either the sulfoxide or the sulfone. For example, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides with hydrogen peroxide, while niobium carbide under similar conditions yields the sulfone. organic-chemistry.org The choice of solvent can also play a crucial role; for example, using ethanol (B145695) as a medium with Oxone has been reported for the selective oxidation of sulfides to sulfoxides. jchemrev.com

Formation of Sulfoxides and Sulfones

Coordination Behavior with Transition Metals

The sulfur atoms in Pentane, 1,5-bis(methylthio)- possess lone pairs of electrons, making them effective Lewis bases capable of coordinating to transition metal centers. wikipedia.org Thioethers are classified as soft ligands, showing a preference for binding to soft metal ions. wikipedia.org The presence of two sulfur atoms allows this molecule to act as a bidentate or bridging ligand, leading to the formation of various metal complexes. wikipedia.orgbeilstein-journals.org

As a dithioether with a flexible pentamethylene backbone, Pentane, 1,5-bis(methylthio)- can act as a chelating ligand, forming a stable ring structure with a metal ion. vulcanchem.com The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. The five-carbon spacer in Pentane, 1,5-bis(methylthio)- would lead to the formation of a large eight-membered chelate ring. The stability and coordination geometry of such complexes depend on the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. uu.nl The coordination of dithioether ligands to a metal center can result in stereochemically rigid complexes. capes.gov.brresearchgate.net

| Dithioether Ligand | Metal Ion | Complex Type |

| (PhSCH₂)₂SiPh₂ | Pt(II) | Chelating dithioether complex |

| (PhSCH₂)₂Si(vinyl)Me | Re(I) | Stereochemically rigid chelate complex |

| 1,4,7-trithiacyclononane (9S3) | Various Transition Metals | Macrocyclic thioether complexes |

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes. solubilityofthings.com Thioether ligands, including dithioethers, are generally considered to be weak-field ligands in the spectrochemical series. weebly.com This means they cause a relatively small splitting of the metal d-orbitals. weebly.com

Chelation Effects in Metal Complexes

Nucleophilic and Electrophilic Reactions Involving Sulfur Centers

The sulfur atoms in Pentane, 1,5-bis(methylthio)- are the primary sites for both nucleophilic and electrophilic attack.

The lone pairs of electrons on the sulfur atoms make them nucleophilic. msu.edu This nucleophilicity is a key characteristic of thioethers. They can react with electrophiles, such as alkyl halides, in Sₙ2 reactions to form sulfonium (B1226848) salts. msu.eduwikipedia.org The resulting sulfonium salt features a positively charged sulfur atom, which can then act as a good leaving group in subsequent reactions. libretexts.org The sulfur in thioethers is significantly more nucleophilic than the oxygen in ethers. msu.edu

While the sulfur atoms are primarily nucleophilic, they can also be subject to electrophilic attack under certain conditions. For instance, in the presence of strong oxidizing agents, the sulfur atom is attacked by the electrophilic oxygen of the oxidant. beilstein-journals.org Additionally, reactions with certain electrophilic reagents can lead to the formation of species where the sulfur atom itself acts as an electrophile. rsc.org For example, the reaction of dithioethers with chlorine and antimony pentachloride can generate alkyldisulfanium salts, which are effective alkyl-based sulfur electrophiles. rsc.org

Quaternization of Sulfur Atoms (as implied by thioether chemistry)

Thioethers are generally more nucleophilic than their ether counterparts because the valence electrons on the larger sulfur atom are more polarizable and less tightly held. brainkart.commasterorganicchemistry.com This enhanced nucleophilicity allows them to readily react with electrophiles like alkyl halides in SN2 reactions to form stable trialkylsulfonium salts. brainkart.comyoutube.comlibretexts.org This reaction is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. libretexts.org

In the case of Pentane, 1,5-bis(methylthio)-, each sulfur atom can undergo quaternization. The reaction with an alkylating agent, such as methyl iodide, would proceed via nucleophilic attack by the sulfur atom on the electrophilic carbon of the alkyl halide. This would result in the formation of a sulfonium salt, where the sulfur atom bears a positive charge. youtube.com Given the presence of two thioether groups, the reaction can occur stepwise, first forming a mono-sulfonium salt and then, with a further equivalent of the alkylating agent, a di-sulfonium salt.

The general reaction is as follows: R-S-R' + R''-X → [R-S(R')(R'')]+X-

For Pentane, 1,5-bis(methylthio)-, the reaction with methyl bromide could be represented as: CH₃S(CH₂)₅SCH₃ + 2 CH₃Br → [CH₃(CH₃)S⁺(CH₂)₅S⁺(CH₃)CH₃] 2Br⁻

These resulting sulfonium salts are useful synthetic intermediates, as the groups attached to the positively charged sulfur become good leaving groups, and the adjacent carbons become more electrophilic. youtube.com

| Thioether | Alkylating Agent | Product (Sulfonium Salt) | Reference |

|---|---|---|---|

| Dimethyl sulfide | Methyl bromide | Trimethylsulfonium bromide | youtube.com |

| Generic Thioether (R-S-R') | Alkyl Halide (R''-X) | Trialkylsulfonium salt ([R(R')S-R'']+X-) | brainkart.comlibretexts.org |

| S-adenosylmethionine (biological) | Nucleophile (Nu) | Methylated Nucleophile (Me-Nu) | wikidoc.org |

α-Functionalization of Thioethers

The carbon atoms alpha (α) to the sulfur atoms in thioethers can be functionalized through various modern synthetic methods. nih.gov Direct C(sp³)–H functionalization provides an efficient way to construct more complex sulfur-containing molecules. researchgate.net These reactions often proceed via the formation of a sulfide radical cation or an α-thioalkyl radical. researchgate.net

One prominent strategy involves photoredox catalysis. researchgate.net In a typical mechanism, a photocatalyst, upon absorbing visible light, becomes excited and can engage in a single-electron transfer (SET) with the thioether. This oxidizes the sulfur atom to form a radical cation. A weak base can then deprotonate the α-carbon, generating an α-thioalkyl radical. This radical species can then couple with various partners, such as alkenes or heterocycles, to form a new C-C or C-heteroatom bond at the α-position. researchgate.net

For Pentane, 1,5-bis(methylthio)-, this would correspond to the functionalization at the C2 and C8 positions (if numbered as 2,8-dithianonane) or the methyl groups. The flexible pentane chain might allow for selective mono-functionalization or di-functionalization depending on the stoichiometry and reaction conditions. Transition-metal-catalyzed C-H activation is another powerful tool, where a metal catalyst, guided by the sulfur atom, can selectively functionalize a C-H bond. nih.gov

| Method | Key Intermediate | Type of Bond Formed | Example Reaction | Reference |

|---|---|---|---|---|

| Photoredox Catalysis | α-thioalkyl radical | C-C, C-Heteroatom | Coupling with heterocycles | researchgate.net |

| Organocatalytic Umpolung | O-bound quinol-intermediate | C-S | α-thiolation of aldehydes | nih.gov |

| Ni-catalyzed Reductive Coupling | - | C-S | Synthesis of α-CF₃ thioethers | rsc.org |

Cleavage and Rearrangement Reactions of the Thioether Linkage

The carbon-sulfur bond in thioethers can be cleaved under specific conditions. mdpi.comchemistryviews.org Reductive cleavage can be achieved using reagents like Raney nickel, which reduces the thioether to an alkane. nih.gov Oxidative cleavage methods have also been developed. For instance, treatment with N-chlorosuccinimide (NCS) can mediate the C(sp³)–S bond cleavage of arylmethyl thioethers to produce aryl aldehydes. mdpi.com The mechanism may involve the formation of sulfoxide intermediates. researchgate.net

Thioethers can also undergo characteristic rearrangement reactions. The Pummerer rearrangement occurs when an alkyl sulfoxide, formed by the oxidation of a thioether, is treated with an acylating agent like acetic anhydride. wikipedia.org The process involves acylation of the sulfoxide, followed by elimination to form a thial cation, which is then trapped by the acetate (B1210297) nucleophile to yield an α-acyloxy-thioether. wikipedia.org

Another important class is the sigmatropic rearrangements, such as the nih.govrsc.org-sigmatropic rearrangement. This is common for allyl thioethers, which can rearrange via a sulfur ylide intermediate, often generated using a rhodium catalyst or by reaction with an aryne. rsc.orgacs.org For a saturated acyclic compound like Pentane, 1,5-bis(methylthio)-, Pummerer-type rearrangements would be more likely following oxidation of one or both sulfur atoms.

| Reaction Type | Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Reductive Cleavage | Raney Nickel | - | Alkanes | nih.gov |

| Oxidative Cleavage | N-Chlorosuccinimide (NCS) | Sulfoxide | Aldehydes, Dithioacetals | mdpi.com |

| Pummerer Rearrangement | Sulfoxide + Acetic Anhydride | Thial cation | α-acyloxy-thioether | wikipedia.org |

| nih.govrsc.org-Sigmatropic Rearrangement | Allyl thioether + Rh(II) catalyst or Aryne | Sulfur ylide | Functionalized thioether | rsc.orgacs.org |

Reaction Mechanisms with Carbon-Based Nucleophiles

The reaction of thioethers with carbon-based nucleophiles typically requires activation of the thioether to make it more electrophilic. rsc.org A common strategy is the formation of a sulfonium salt, as discussed in section 3.3.1. The carbon atoms attached to the positively charged sulfur in the sulfonium salt become susceptible to nucleophilic attack. youtube.com

Another pathway involves the formation of sulfonium ylides. When a sulfonium salt is treated with a base, a proton can be abstracted from a carbon adjacent to the sulfur, creating a sulfur ylide—a species with a positively charged sulfur next to a negatively charged carbon. brainkart.com

A well-documented reaction mechanism is the cascade reaction of vinyl or propargyl sulfonium salts with carbon nucleophiles. rsc.org This proceeds via a Michael addition of the carbon nucleophile to the activated sulfonium salt, followed by a nih.govrsc.org-sigmatropic rearrangement. rsc.org This domino reaction allows for the synthesis of highly functionalized thioethers under mild conditions. rsc.org

For Pentane, 1,5-bis(methylthio)-, after conversion to a sulfonium salt (e.g., by reaction with an activating agent), it could potentially react with carbon nucleophiles. The nucleophile would attack one of the carbons alpha to the sulfonium center, leading to substitution or more complex rearrangements depending on the substrate and reaction conditions. wikidoc.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like Pentane (B18724), 1,5-bis(methylthio)-. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the molecular framework.

The symmetry of the Pentane, 1,5-bis(methylthio)- molecule simplifies its NMR spectra. The molecule has a plane of symmetry, which means that corresponding nuclei on either side of the central carbon of the pentane chain are chemically equivalent. masterorganicchemistry.com

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

A singlet for the six protons of the two equivalent methyl (-S-CH₃) groups.

A triplet for the four protons of the two equivalent methylene (B1212753) (-S-CH₂-) groups adjacent to the sulfur atoms.

A quintet for the four protons of the two equivalent methylene (-CH₂-CH₂-S) groups.

A quintet for the two protons of the central methylene (-CH₂-CH₂-CH₂-) group.

Predicted chemical shifts based on its structure are available and provide a reference for spectral assignment. vulcanchem.com

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four unique carbon environments in the molecule:

One signal for the two equivalent methyl carbons (S-CH₃).

One signal for the two methylene carbons directly bonded to sulfur (S-CH₂-).

One signal for the two methylene carbons beta to the sulfur atoms (-CH₂-CH₂-S).

One signal for the central methylene carbon (-CH₂-CH₂-CH₂-).

The following table summarizes the predicted NMR spectral data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Pentane, 1,5-bis(methylthio)-

| Group | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| -S-CH₃ | ¹H | 2.10 vulcanchem.com | Singlet | 6H |

| -S-CH₂- | ¹H | 2.50 - 2.70 vulcanchem.com | Triplet | 4H |

| -CH₂-CH₂-S | ¹H | 1.35 - 1.45 vulcanchem.com | Multiplet | 4H |

| -CH₂-CH₂-CH₂- | ¹H | 1.35 - 1.45 vulcanchem.com | Multiplet | 2H |

| -S-C H₃ | ¹³C | Data not available in search results | - | - |

| -S-C H₂- | ¹³C | Data not available in search results | - | - |

| -C H₂-CH₂-S | ¹³C | Data not available in search results | - | - |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei. creative-biostructure.comwalisongo.ac.id

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For Pentane, 1,5-bis(methylthio)-, cross-peaks would be expected between the signals for the -S-CH₂- protons and their neighboring -CH₂-CH₂-S protons. Further correlation would be seen between the -CH₂-CH₂-S protons and the central -CH₂-CH₂-CH₂- protons. The -S-CH₃ protons would not show any cross-peaks, confirming their isolation from the pentane chain protons. walisongo.ac.id

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.com It provides a definitive link between the ¹H and ¹³C assignments. For instance, the proton signal around δ 2.10 would correlate with the methyl carbon signal, and the proton signals of the pentane chain would correlate with their respective carbon signals. creative-biostructure.com

¹H NMR and ¹³C NMR Spectral Analysis

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and formula, and providing structural information through fragmentation analysis. nationalmaglab.org

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For Pentane, 1,5-bis(methylthio)-, the molecular formula is C₇H₁₆S₂. The exact mass calculated for this formula is 164.0693 g/mol . HRMS analysis showing a molecular ion peak at this m/z value would serve as strong evidence for the compound's identity. vulcanchem.com

Table 2: HRMS Data for Pentane, 1,5-bis(methylthio)-

| Molecular Formula | Calculated Exact Mass ( g/mol ) | Observed m/z (M⁺) |

|---|

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion M⁺ at m/z 164) which is then fragmented, and the resulting product ions are analyzed. nationalmaglab.org This provides valuable information about the molecule's structure. The fragmentation of alkyl sulfides is often characterized by the cleavage of the C-S bond, which is a relatively weak point in the molecule. core.ac.uk

Expected fragmentation pathways for Pentane, 1,5-bis(methylthio)- would include:

Cleavage of a methyl group from the sulfur atom, resulting in an [M-CH₃]⁺ ion.

Cleavage of the C-S bond to lose a methylthio radical (•SCH₃), leading to an [M-SCH₃]⁺ ion.

Alpha-cleavage adjacent to the sulfur atom, breaking the C₁-C₂ bond of the pentane chain.

Fragmentation of the pentane backbone itself.

Analysis of the m/z values of these fragment ions allows for the reconstruction of the molecular structure, confirming the presence of the methylthio groups and the five-carbon chain.

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the region of 2850-3000 cm⁻¹. core.ac.uk

CH₂ Bending: The scissoring and rocking vibrations of the methylene (CH₂) groups in the pentane chain typically appear in the 1400-1470 cm⁻¹ region.

C-S Stretching: The C-S bond stretch is a key indicator for thioethers. These vibrations are generally weak to medium in intensity and appear in the 600-800 cm⁻¹ range in the IR and Raman spectra. core.ac.uk The presence of two C-S bonds in the molecule would give rise to both symmetric and asymmetric stretching modes.

C-S-C Bending: Vibrations associated with the bending of the C-S-C group can also be observed in the lower frequency region of the spectrum. core.ac.uk

X-ray Crystallography of Derivatives and Metal Complexes

While X-ray crystallographic data for the parent compound, Pentane, 1,5-bis(methylthio)-, is not extensively documented in readily available literature, significant structural insights have been gained from the analysis of its derivatives and their coordination complexes with various metals. These studies are crucial for understanding the molecule's conformational flexibility, coordination behavior, and the non-covalent interactions that dictate its solid-state architecture. Research into derivatives such as 1,5-bis(4-pyridylthio)pentane and 3-[bis(methylthio)methylene]pentane-2,4-dione has provided detailed atomic-level maps of their structures. acs.orgrsc.org

The determination of the three-dimensional structure of these derivatives is achieved through single-crystal X-ray diffraction. In this technique, a single crystal of the compound is irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the precise positions of the atoms in the crystal lattice.

A notable example is the structural elucidation of 3-[bis(methylthio)methylene]pentane-2,4-dione . rsc.org Its structure was determined from data collected on a diffractometer and was refined to a final R-factor of 0.045 for 731 observed reflections. rsc.org The refinement process mathematically adjusts the atomic parameters of the structural model to achieve the best possible fit with the experimental diffraction data.

Similarly, the crystal structures of metal complexes involving a pentane dithioether backbone have been successfully characterized. The reactions of 1,5-bis(4-pyridylthio)pentane (L³) with cobalt(II) and zinc(II) perchlorate (B79767) salts yielded binuclear cage molecules, formulated as {Co(L³)₂(H₂O)₂₂(H₂O)₃}₂ and {Zn(L³)₂(H₂O)₂₂(H₂O)₃}₂ . acs.org The structures of these coordination complexes were unequivocally established through single-crystal X-ray analyses. acs.org In contrast, attempts to crystallize complexes of related 1,5-bis(sulfinyl) derivatives have proven more challenging, sometimes precluding analysis by X-ray diffraction. acs.org

The crystallographic data for these representative derivatives are summarized in the table below.

| Compound | Formula | Crystal System | Space Group | Cell Parameters | Refinement (R-factor) | Reference |

|---|---|---|---|---|---|---|

| 3-[bis(methylthio)methylene]-pentane-2,4-dione | C₈H₁₂O₂S₂ | Orthorhombic | P2₁2₁2 | a = 8.05(1) Å, b = 7.97(1) Å, c = 8.10(1) Å | 0.045 | rsc.org |

| {Co(C₁₅H₁₆N₂S₂)₂(H₂O)₂₂(H₂O)₃}₂ | C₆₀H₈₀Cl₄Co₂N₈O₂₂S₈ | Triclinic | P-1 | a = 12.019(2) Å, b = 13.511(3) Å, c = 14.156(3) Å, α = 97.43(3)°, β = 109.43(3)°, γ = 101.42(3)° | Not specified in abstract | acs.org |

| {Zn(C₁₅H₁₆N₂S₂)₂(H₂O)₂₂(H₂O)₃}₂ | C₆₀H₈₀Cl₄N₈O₂₂S₈Zn₂ | Triclinic | P-1 | a = 12.022(2) Å, b = 13.486(3) Å, c = 14.162(3) Å, α = 97.41(3)°, β = 109.38(3)°, γ = 101.44(3)° | Not specified in abstract | acs.org |

X-ray crystallography provides unparalleled detail regarding the conformation of molecules in the solid state. For flexible molecules like pentane dithioethers, this analysis reveals the specific spatial arrangement adopted by the carbon backbone and the orientation of the functional groups.

The crystal structure of 3-[bis(methylthio)methylene]pentane-2,4-dione is particularly insightful. The molecule exhibits a notable twist around the central C=C double bond. rsc.org Furthermore, its two acetyl groups adopt a highly twisted E,E-conformation. rsc.org This specific arrangement is believed to explain unusual features observed in its infrared spectrum. rsc.org

In the case of metal complexes of 1,5-bis(4-pyridylthio)pentane (L³) , the ligand's conformation is dictated by its coordination to the metal centers. acs.org In the cobalt(II) and zinc(II) complexes, the ligand adopts an N,N-bidentate bridging coordination mode, where the nitrogen atoms from the two pyridyl groups coordinate to different metal centers, forming large, cage-like binuclear structures. acs.org The flexible pentane chain loops to allow this bridging to occur. This contrasts with shorter-chain analogues, which tend to form one-dimensional chain structures. acs.org

Key conformational features are summarized below.

| Compound/Ligand | Key Conformational Feature | Description | Reference |

|---|---|---|---|

| 3-[bis(methylthio)methylene]-pentane-2,4-dione | Twisted E,E-Conformation | The two acetyl groups are highly twisted relative to each other, and the molecule is slightly twisted about the central C=C bond. | rsc.org |

| 1,5-bis(4-pyridylthio)pentane (in Co(II) and Zn(II) complexes) | N,N-Bidentate Bridging | The ligand uses the nitrogen atom of each pyridyl group to bridge two different metal centers, leading to the formation of a binuclear cage structure. | acs.org |

| Thioether Moieties (General) | Gauche C-S-C-C Torsion Angle | Thioether chains often adopt a conformation where the torsion angle about the C-S-C-C bonds is gauche, influencing the overall shape. | mdpi.com |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is often applied to molecules to predict their geometries, energies, and other electronic properties.

The optimization of molecular geometry is a fundamental application of DFT. For "Pentane, 1,5-bis(methylthio)-", DFT calculations can be employed to determine the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. This process involves finding the minimum energy structure on the potential energy surface.

Below is an illustrative table of the kind of data that would be generated from a DFT geometry optimization and conformational analysis of "Pentane, 1,5-bis(methylthio)-".

| Parameter | Description | Illustrative Value |

| Total Energy | The calculated total electronic energy of the optimized geometry. | e.g., -X Hartrees |

| Bond Lengths | The calculated distances between bonded atoms (e.g., C-S, S-CH3, C-C, C-H). | C-S: ~1.8 Å, S-CH3: ~1.8 Å |

| Bond Angles | The calculated angles between three connected atoms (e.g., C-S-C, S-C-C). | C-S-C: ~100-105° |

| Dihedral Angles | The calculated torsional angles that define the conformation of the molecule. | Defines the gauche/anti arrangement |

| Relative Energies | The energy difference between various stable conformers. | e.g., ΔE in kcal/mol |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy and spatial distribution of the HOMO and LUMO can provide insights into the molecule's ability to donate or accept electrons.

For "Pentane, 1,5-bis(methylthio)-", a DFT calculation would reveal that the HOMO is likely localized on the sulfur atoms, reflecting the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the alkyl chain and the sulfur atoms. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The following table illustrates the type of information obtained from an FMO analysis.

| Parameter | Description | Illustrative Value |

| HOMO Energy | The energy of the Highest Occupied Molecular Orbital. | e.g., -X eV |

| LUMO Energy | The energy of the Lowest Unoccupied Molecular Orbital. | e.g., +Y eV |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | e.g., Z eV |

| Orbital Localization | The regions of the molecule where the HOMO and LUMO are concentrated. | HOMO on S atoms, LUMO on the alkyl chain |

Optimization of Molecular Geometry and Conformational Analysis

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio (from first principles) methods are a class of computational chemistry methods based on quantum chemistry, without the inclusion of experimental data. These methods are valuable for predicting spectroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Ab initio methods, often in conjunction with DFT, can be used to calculate the NMR chemical shifts of different nuclei in a molecule. rug.nlrsc.orgresearchgate.netmodgraph.co.uk For "Pentane, 1,5-bis(methylthio)-", theoretical calculations can predict the ¹H and ¹³C chemical shifts. These predicted values can then be compared with experimental spectra to aid in the assignment of signals and to confirm the proposed structure. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. modgraph.co.uk

An illustrative table of calculated NMR chemical shifts is shown below.

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (S-CH₃) | e.g., 2.1 | (for comparison) |

| ¹H (α-CH₂) | e.g., 2.5 | (for comparison) |

| ¹H (β-CH₂) | e.g., 1.6 | (for comparison) |

| ¹H (γ-CH₂) | e.g., 1.4 | (for comparison) |

| ¹³C (S-CH₃) | e.g., 15 | (for comparison) |

| ¹³C (α-CH₂) | e.g., 35 | (for comparison) |

| ¹³C (β-CH₂) | e.g., 28 | (for comparison) |

| ¹³C (γ-CH₂) | e.g., 30 | (for comparison) |

Ab initio and DFT methods can also be used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. researchgate.netnih.gov The calculation of vibrational frequencies is based on the second derivatives of the energy with respect to the atomic coordinates. For "Pentane, 1,5-bis(methylthio)-", these calculations can help in assigning the various vibrational modes, such as C-H stretching, CH₂ bending, and C-S stretching vibrations. Comparing the calculated spectrum with the experimental one can provide further confirmation of the molecule's structure. It is common practice to scale the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov

The table below gives an example of the kind of data generated from a vibrational frequency calculation.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| C-H stretch (CH₃) | e.g., 2980 | e.g., 2880 |

| C-H stretch (CH₂) | e.g., 2950 | e.g., 2850 |

| CH₂ bend | e.g., 1460 | e.g., 1410 |

| C-S stretch | e.g., 700 | e.g., 680 |

Calculation of NMR Chemical Shifts (as implied by computational studies of related ligands)

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and ab initio methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time. rsc.orgnih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is instrumental in mapping out the step-by-step processes of chemical reactions. For a molecule such as "Pentane, 1,5-bis(methylthio)-", this could involve studying reactions like oxidation at the sulfur atoms or C-H bond activation. Density Functional Theory (DFT) is a common method used for these purposes as it provides a good balance between accuracy and computational cost.

For instance, studies on the oxidation of dialkyl sulfides have shown that the reaction mechanism involves a nucleophilic attack of the sulfur atom on the oxidant. capes.gov.broup.com Computational models can map the potential energy surface of this reaction, identifying the most likely pathway from reactants to products. capes.gov.broup.com Similarly, research on the C-H alkylation of sulfides has utilized DFT to delineate the reaction profile, involving steps like C-H activation and alkene insertion. rsc.org These computational approaches could be directly applied to "Pentane, 1,5-bis(methylthio)-" to predict its behavior in similar reactions.

A hypothetical reaction for "Pentane, 1,5-bis(methylthio)-" could be its oxidation. A computational study would model the interaction of the thioether with an oxidizing agent, such as hydrogen peroxide. The calculations would trace the geometric and electronic changes as the molecules approach and react, leading to the formation of a sulfoxide (B87167) and subsequently a sulfone. The elucidation of such pathways is crucial for understanding reaction selectivity and for designing new synthetic methodologies. researchgate.netbeilstein-journals.org

A key aspect of elucidating a reaction mechanism is the identification and characterization of the transition state (TS). The transition state is the highest point on the minimum energy path between reactants and products, and its structure and energy determine the reaction rate. Computational methods are uniquely suited to locate these transient structures.

For thioethers, transition state searches have been performed for various reactions. In the oxidation of dialkyl sulfides, the transition state is characterized by the partial formation of the S-O bond and the breaking of the O-O bond of the peroxide. capes.gov.broup.com The energy of this transition state relative to the reactants gives the activation energy barrier. A lower energy barrier corresponds to a faster reaction.

Computational studies on other sulfides have successfully calculated these barriers. For example, in the scandium-catalyzed C-H alkylation of n-pentyl methyl sulfide (B99878) with 1-octene, the energy barrier for the alkene insertion transition state was calculated to be 19.0 kcal/mol. rsc.org While specific values for "Pentane, 1,5-bis(methylthio)-" are not available, a similar computational approach would be employed. The table below illustrates the kind of data that would be generated from such a study, using hypothetical values for demonstration.

| Reaction Step | Reactants | Transition State (TS) | Products | Calculated Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| First Oxidation | Pentane (B18724), 1,5-bis(methylthio)- + H₂O₂ | [TS₁] | 1-(Methylsulfinyl)-5-(methylthio)pentane + H₂O | Value A |

| Second Oxidation | 1-(Methylsulfinyl)-5-(methylthio)pentane + H₂O₂ | [TS₂] | 1,5-Bis(methylsulfinyl)pentane + H₂O | Value B |

| Oxidation to Sulfone | 1-(Methylsulfinyl)-5-(methylthio)pentane + H₂O₂ | [TS₃] | 1-(Methylsulfonyl)-5-(methylthio)pentane + H₂O | Value C |

This table presents hypothetical data for illustrative purposes, as specific computational results for "Pentane, 1,5-bis(methylthio)-" are not available in the reviewed literature.

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for these effects using either explicit or implicit solvation models. In an explicit model, individual solvent molecules are included in the calculation, which is computationally expensive. In an implicit model, the solvent is treated as a continuous medium with a specific dielectric constant, which is a more common approach.

Studies on thioether reactions have shown that solvents can influence reaction kinetics and thermodynamics. researchgate.netrsc.org For example, in thiol-ene reactions, it was found that solvents have a more significant impact on hydrogen atom transfer reactions, with non-polar solvents favoring higher chain transfer rate constants. researchgate.netacs.org The choice of solvent can therefore be used to manipulate the reaction to obtain desired products. researchgate.netacs.org

| Solvent | Dielectric Constant (ε) | Calculated Energy Barrier for First Oxidation (kcal/mol) |

|---|---|---|

| Hexane (Non-polar) | 1.9 | Value X |

| Dichloromethane (Polar aprotic) | 9.1 | Value Y |

| Methanol (Polar protic) | 33.0 | Value Z |

This table presents hypothetical data for illustrative purposes, as specific computational results for "Pentane, 1,5-bis(methylthio)-" in different solvents are not available in the reviewed literature.

Applications in Organic Synthesis and Catalysis

Role as a Ligand in Homogeneous Catalysisvulcanchem.comresearchgate.net

In homogeneous catalysis, where the catalyst and reactants are in the same phase, "Pentane, 1,5-bis(methylthio)-" functions as a bidentate ligand. numberanalytics.com The two sulfur atoms act as donor sites, coordinating to a central metal atom to form a stable chelate ring. This coordination influences the electronic and steric environment of the metal center, thereby modulating its catalytic activity and selectivity. numberanalytics.com

Chelation in Metal-Mediated Transformationsnih.govaccessscience.com

The ability of "Pentane, 1,5-bis(methylthio)-" to form a chelate ring with a metal ion is a key aspect of its function in catalysis. nih.govaccessscience.com Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central atom, results in a more stable complex compared to coordination with monodentate ligands. accessscience.com This increased stability can enhance the efficiency of metal-mediated transformations by preventing the dissociation of the ligand from the metal center during the catalytic cycle. The flexible pentyl chain allows the two sulfur donor atoms to position themselves optimally for coordination with a variety of transition metals.

Application in Cross-Coupling Reactionsvulcanchem.commdpi.com

"Pentane, 1,5-bis(methylthio)-" has been utilized as a ligand in palladium-catalyzed cross-coupling reactions. vulcanchem.commdpi.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The ligand's role is to stabilize the palladium catalyst and facilitate the elementary steps of the catalytic cycle, which typically include oxidative addition, transmetalation, and reductive elimination. nih.gov For instance, in Suzuki-Miyaura coupling reactions, the nature of the ligand can significantly influence the reaction's efficiency and the range of substrates that can be coupled. mdpi.com The use of thioether ligands like "Pentane, 1,5-bis(methylthio)-" can offer advantages in terms of catalyst stability and reactivity.

Application in Oxidation Reactions

While direct applications of "Pentane, 1,5-bis(methylthio)-" in oxidation reactions are not extensively documented in the provided search results, the broader class of thioether-containing ligands is known to participate in such transformations. For example, the oxidation of the sulfur atoms in a related 1,5-bis(sulfinyl)-3-thio derivative can lead to the formation of trisulfoxides, which can act as tridentate ligands. acs.org This suggests a potential for "Pentane, 1,5-bis(methylthio)-" to be chemically modified for applications in oxidation catalysis, although specific examples are not detailed.

Application in Polymerization and Hydroaminationresearchgate.netacs.org

The flexible backbone of "Pentane, 1,5-bis(methylthio)-" makes it a candidate for use as a ligand in polymerization and hydroamination reactions. In hydroamination, for instance, ruthenium catalysts bearing phosphine (B1218219) ligands with a pentane (B18724) backbone, such as 1,5-bis(diphenylphosphino)pentane, have been shown to be effective for the anti-Markovnikov hydroamination of vinylarenes. researchgate.netacs.org While this example uses a phosphine analogue, it highlights the utility of the C5 linker in positioning the donor atoms for effective catalysis. The conformational flexibility of the pentane chain can accommodate the geometric changes that occur at the metal center during the catalytic cycle of polymerization or hydroamination.

Utilization as a Synthetic Intermediate and Building Blockresearchgate.netlboro.ac.ukgoogle.com

Beyond its role as a ligand, "Pentane, 1,5-bis(methylthio)-" is a valuable synthetic intermediate for the construction of other molecules. researchgate.netlboro.ac.ukgoogle.com Its bifunctional nature, with two reactive methylthio groups, allows for further chemical modifications to generate a variety of sulfur-containing compounds.

Precursor for the Generation of Novel Sulfur-Containing Compoundsresearchgate.netacs.org

"Pentane, 1,5-bis(methylthio)-" can serve as a starting material for the synthesis of more complex sulfur-containing molecules. acs.org For example, the thioether moieties can be oxidized to sulfoxides or sulfones, introducing new functional groups and potentially altering the molecule's properties and reactivity. acs.org Additionally, the carbon-sulfur bonds can be cleaved or transformed to introduce other functional groups. Research into the synthesis of novel bis(sulfinyl) derivatives often starts from bis(thioether) precursors, highlighting the role of compounds like "Pentane, 1,5-bis(methylthio)-" as foundational building blocks. acs.org

Building Block in Complex Molecule Synthesis

The strategic placement of sulfur atoms at the 1 and 5 positions of the pentane chain allows this compound to serve as a key building block in the synthesis of macrocycles and other complex molecules. The thioether linkages provide specific sites for chemical modification and can influence the conformational properties of the resulting structure.

In synthetic strategies, dithioethers like Pentane, 1,5-bis(methylthio)- can be used to form larger ring structures. researchgate.net The synthesis of macrocycles is a significant area of organic chemistry, as these large ring molecules are central to fields like supramolecular chemistry and drug discovery. unive.itnih.gov The flexible pentane chain can act as a template or a structural component, influencing the size and shape of the macrocyclic cavity. rsc.org For instance, the compound can be a precursor to 1,5-pentanedithiol, which can then undergo cyclization reactions with various electrophiles to create a diverse range of macrocyclic structures. researchgate.netchemsrc.com

Research into the synthesis of pseudo-natural products often involves combining fragments from natural products into new arrangements to explore novel biological activities. nih.gov The flexible aliphatic chain of Pentane, 1,5-bis(methylthio)- makes it a candidate for incorporation as a linker or spacer in such complex molecules, connecting different functional domains.

The table below summarizes key reactions where dithioethers serve as building blocks.

Table 1: Reactions Utilizing Dithioether Building Blocks| Reaction Type | Reactants | Product Type | Relevance |

|---|---|---|---|

| Macrocyclization | Dithiol (from dithioether), Dihaloalkane | Thiamacrocycle | Formation of large, flexible ring structures. researchgate.net |

| Cyclocondensation | Dithiol derivative, Bis-aldehyde | Macrocyclic bis(Schiff base) | Creation of complex, functionalized macrocycles. researchgate.net |

| Metal-Templated Synthesis | Dithioether, Metal Salt | Metal-Coordinated Macrocycle | Control over macrocycle size and conformation. |

Role in Materials Chemistry

The presence of sulfur atoms and the aliphatic backbone in Pentane, 1,5-bis(methylthio)- lends itself to applications in materials science, particularly in the creation of functional polymers and framework materials.

Precursors for Conductive Materials and Organic Semiconductors

Thioether-containing polymers are a subject of significant research interest for their potential use as solid polymer electrolytes and organic semiconductors. acs.orgresearchgate.net The sulfur atoms in the polymer backbone can be oxidized to sulfoxides or sulfones, which can modulate the material's properties, such as its glass transition temperature and ionic conductivity. acs.org While direct polymerization of Pentane, 1,5-bis(methylthio)- is not widely documented, it serves as a model compound for understanding the properties of poly(thioethers).

Poly(ether-thioethers) (PETEs) have been synthesized by coupling dithiols with divinyl ethers. acs.org These materials are investigated for their application in lithium polymer electrolytes. The length and nature of the carbon spacer between the thioether units, such as the pentamethylene group in Pentane, 1,5-bis(methylthio)-, are critical factors that influence the thermal properties and ionic conductivity of the resulting polymer. acs.org For example, studies have shown that PETEs with varying carbon spacer lengths exhibit different glass transition temperatures and degrees of crystallinity, which in turn affect ion mobility. acs.org

Furthermore, thioether groups are relevant in the broader field of conducting polymers and organic semiconductors. mdpi.comresearchgate.netrsc.org The sulfur atoms can influence the electronic properties of conjugated systems. mdpi.comd-nb.info Derivatives of Pentane, 1,5-bis(methylthio)- could potentially be functionalized to create monomers for electropolymerization, leading to conductive films with tailored properties. mdpi.com

Table 2: Properties of Thioether-Based Polymers

| Polymer Type | Key Feature | Spacer Group Influence | Potential Application |

|---|---|---|---|

| Poly(ether-thioether) (PETE) | Thioether & Ether Linkages | Affects Tg and crystallinity acs.org | Solid Polymer Electrolytes acs.org |

| Poly(arylene sulfide) | Aromatic & Thioether Units | Enhances thermal and chemical stability researchgate.net | High-Performance Membranes researchgate.net |

| Functionalized Thiophene Polymers | Thiophene Backbone | Side-chain functionality tunes solubility and morphology mdpi.com | Organic Semiconductors researchgate.netrsc.orgmdpi.com |

Spacers in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. unimi.itmdpi.com The properties of MOFs, including their flexibility and pore size, are highly dependent on the nature of the organic linker. mdpi.comrsc.orgresearchgate.net Flexible linkers, particularly those containing aliphatic carbon chains, can impart dynamic behavior to the framework, allowing it to respond to external stimuli like pressure or the introduction of guest molecules. mdpi.comresearchgate.net

Pentane, 1,5-bis(methylthio)- or, more commonly, a dicarboxylate derivative of 1,5-pentanedithiol, can function as a flexible spacer in the construction of MOFs. The five-carbon chain provides significant conformational freedom, allowing for phenomena such as "breathing" or "swelling" of the MOF structure. mdpi.comrsc.org The length of the aliphatic chain is a critical design parameter; a longer chain generally leads to a greater variety of possible reorientations and thus greater flexibility. mdpi.com This flexibility is crucial for applications in selective gas adsorption and separation, as the framework can adapt its pore size to accommodate specific molecules. unimi.itresearchgate.net

While thioether groups are less common than carboxylates or azoles as primary coordinating groups in MOF synthesis, they can be incorporated into the linker structure to add functionality or influence the framework's interaction with guest molecules. rsc.org The sulfur atoms can act as secondary binding sites, enhancing the stability or modifying the catalytic properties of the material.

Table 3: Role of Flexible Spacers in MOFs

| Spacer Characteristic | Effect on MOF Structure | Consequence for Application | Reference |

|---|---|---|---|

| Aliphatic Chain Length | Increases conformational freedom | Enhances flexibility and dynamic behavior mdpi.com | Molecular Sieving, Sensing mdpi.comresearchgate.net |

| Linker Rotation | Allows for pore window expansion | Selective adsorption of guest molecules | Gas Separation unimi.itresearchgate.net |

| Functional Groups (e.g., Thioether) | Introduces secondary binding sites | Modifies host-guest interactions, potential catalytic activity | Smart Catalysts unimi.it |

Derivatization, Analogues, and Structure Reactivity Relationships

Synthesis of Functionalized Pentane (B18724), 1,5-bis(methylthio)- Derivatives

The functionalization of "Pentane, 1,5-bis(methylthio)-" can be approached by modifying either the central pentane chain or the terminal sulfur atoms. These modifications yield derivatives with altered steric and electronic properties.

While specific literature on the backbone modification of "Pentane, 1,5-bis(methylthio)-" is not abundant, general principles of organic synthesis can be applied to introduce functional groups onto the pentane chain. For instance, the introduction of substituents on the pentane backbone could be achieved through multi-step synthetic sequences starting from functionalized pentane precursors.

One possible, though not directly exemplified for this specific molecule, strategy could involve the synthesis of bicyclo[1.1.1]pentane (BCP) bis-boronates, which can be derived from precursors with a pentane-like structure. nih.gov This suggests that the core alkyl chain can be manipulated to create more rigid and structurally complex frameworks. Another approach could involve starting with a functionalized 1,5-dihalopentane, which is then reacted with sodium thiomethoxide to install the methylthio groups. chemsrc.com

Furthermore, the synthesis of related structures, such as N,N'-(Pentane-1,5-diyl)bis(2-chloroacetamide), is achieved by reacting 1,5-diaminopentane with 2-chloroacetyl chloride. This highlights that the pentane-1,5-diyl unit can serve as a scaffold for building more complex molecules. The reactivity of such derivatives, for example through nucleophilic substitution of the chlorine atoms, opens avenues for a wide range of functionalized analogues.

The sulfur atoms in "Pentane, 1,5-bis(methylthio)-" are key sites for functionalization, primarily through oxidation and quaternization.

Oxidation: The thioether groups can be readily oxidized to form the corresponding sulfoxides and sulfones. The oxidation of similar bis(sulfinyl) carbanions is a known transformation. academie-sciences.fr The stereoselective synthesis of C2-symmetric 1,5-bis(sulfinyl) derivatives has been achieved, indicating that controlled oxidation is possible. acs.org The oxidation of the thioether can be accomplished using various oxidizing agents. For instance, the oxidation of related dithia compounds has been studied using hydrogen peroxide, meta-chloroperbenzoic acid (mCPBA), and sodium periodate. researchgate.net The resulting bis(sulfinyl) and bis(sulfonyl) derivatives, such as "Pentane, 1,5-bis(methylsulfinyl)-" and "Pentane, 1,5-bis(methylsulfonyl)-", exhibit increased polarity and hydrogen-bonding capacity. An example of a related compound is Pentane, 1,5-bis(decylsulfonyl)-, which highlights the synthesis of sulfones from a pentane backbone. ontosight.ai

Quaternization: The sulfur atoms can also act as nucleophiles, reacting with alkyl halides to form sulfonium (B1226848) salts. This process, known as quaternization, converts the neutral thioether into a positively charged sulfonium ion. researchgate.net The resulting bis(sulfonium) salt of "Pentane, 1,5-bis(methylthio)-" would have two cationic centers. Sulfonium salts are valuable as alkylating agents and as precursors for sulfur ylides. researchgate.netrsc.org The reactivity of sulfonium salts is a subject of considerable interest, with recent advances in photoredox catalysis opening up new reaction pathways. rsc.org For example, S-(alkynyl) sulfonium salts react with various nucleophiles in the presence of a mild base. nih.gov

Modification of the Alkane Backbone

Comparative Study with Related Bis(alkylthio)alkanes

The properties and reactivity of "Pentane, 1,5-bis(methylthio)-" can be better understood through comparison with its homologues and analogues.

The length of the alkane chain in bis(alkylthio)alkanes significantly influences their physical properties and reactivity. In general, as the carbon chain length increases, the boiling and melting points also increase due to stronger van der Waals forces. cardiff.ac.uk

In the context of reactivity, studies on ω-substituted-1-(methylthio)alkanes used as catalysts in the chlorination of phenols have shown that the length of the alkane spacer plays a crucial role in determining the regioselectivity of the reaction. cardiff.ac.ukresearchgate.net For some substrates, bis(methylthio)alkanes with longer chains (e.g., six or nine methylene (B1212753) units) showed higher selectivity for the para-chlorinated product. cardiff.ac.uk This suggests that the flexibility and conformational preferences of the alkane chain are important for its interaction with substrates.

In coordination chemistry, the alkane chain length affects the chelate ring size when the bis(thioether) acts as a bidentate ligand. The five-carbon backbone of "Pentane, 1,5-bis(methylthio)-" would form a large and flexible eight-membered chelate ring with a metal center. Shorter chain analogues, such as 1,3-bis(methylthio)propane, would form a more stable six-membered ring, while longer chain analogues would form even larger and more flexible rings. The stability of the resulting metal complex is often dependent on the chelate ring size, with five- and six-membered rings typically being the most stable.

Replacing the methyl groups on the sulfur atoms with other alkyl or aryl groups can significantly alter the steric and electronic properties of the ligand. Bulky substituents on the sulfur atoms can influence the coordination geometry of metal complexes and may prevent the formation of certain structures. researchgate.net

The electronic nature of the substituent also plays a role. Electron-withdrawing groups on the sulfur would decrease its nucleophilicity and its ability to coordinate to a metal center. Conversely, electron-donating groups would enhance these properties. For example, in a study of thioether-ligated organoiron(II) complexes, the nature of the substituents on the thioether ligand was shown to influence the structural flexibility and reactivity of the resulting complexes. researchgate.net The synthesis of various bis(alkylthio)alkanes with different substituents on the sulfur atoms allows for the fine-tuning of their properties for specific applications in catalysis and materials science. rsc.org

Influence of Alkane Chain Length on Reactivity and Coordination

Structure-Reactivity Relationships in Sulfur-Based Ligands and Intermediates

The sulfur atoms in "Pentane, 1,5-bis(methylthio)-" and its derivatives are central to their function as ligands and their role in reactive intermediates.

When functionalized to sulfoxides, the resulting bis(sulfoxide) can also act as a ligand, coordinating through either the sulfur or the oxygen atoms. The stereochemistry of the sulfoxide (B87167) groups can be used to induce chirality in the resulting metal complexes, which is of great interest in asymmetric catalysis. acs.org The oxidation state of the sulfur, whether as a thioether or a sulfoxide, can intricately influence the structure of the resulting metal complexes. researchgate.net

Sulfonium salts, formed by the quaternization of the thioether groups, are highly reactive intermediates. researchgate.netnih.gov They can act as electrophiles and are susceptible to nucleophilic attack, leading to the transfer of one of the groups attached to the sulfur. The reactivity of sulfonium salts can be harnessed in a variety of synthetic transformations. nih.gov Recent developments have shown that under photoredox catalysis, sulfonium salts can undergo C-S bond cleavage to generate carbon-centered radicals, opening up new avenues for their application in organic synthesis. rsc.org

Electronic and Steric Effects of the Dithioether Moiety

The presence of two sulfur atoms in "Pentane, 1,5-bis(methylthio)-" imparts distinct electronic and steric characteristics that are different from its oxygen-containing analogue, 1,5-dimethoxypentane. These effects are crucial in determining its chemical reactivity and its utility in synthesis. wikipedia.orgwikipedia.orgnih.gov

Electronic Effects

The electronic nature of the thioether sulfur atom is fundamentally different from that of the oxygen in an ether. wikipedia.org Sulfur is larger and its valence electrons are more polarizable, making it a softer, more potent nucleophile than oxygen. masterorganicchemistry.com This enhanced nucleophilicity allows thioethers to readily participate in SN2 reactions with alkyl halides to form stable sulfonium salts. libretexts.org While ethers are roughly a hundred times more basic, the superior nucleophilicity of sulfur governs many of its characteristic reactions. libretexts.org

The sulfur atoms in the dithioether moiety can also be oxidized to form sulfoxides and subsequently sulfones, a versatility not available to ethers. masterorganicchemistry.comlibretexts.org Furthermore, the electronic properties of thioethers allow them to act as effective directing groups in metal-catalyzed reactions. For instance, in palladium-catalyzed C(sp³)–H activation, the thioether group can coordinate to the metal center, directing the functionalization to a specific position. nih.gov The electronic nature of the thioether can be tuned; for example, using electron-withdrawing groups on an aryl thioether can modify its ability to act as a precursor for C-centered alkyl radicals under electroreductive conditions. chemrxiv.org

| Property | Thioethers (R-S-R) | Ethers (R-O-R) | Reference |

|---|---|---|---|

| Nucleophilicity | High; more nucleophilic than ethers. | Low; less nucleophilic than thioethers. | masterorganicchemistry.comlibretexts.org |

| Basicity | Low; less basic than ethers. | High; pKa of conjugate acid is ~ -2 to -3. | masterorganicchemistry.comlibretexts.org |

| Polarizability | High, due to larger atomic size of sulfur. | Low. | masterorganicchemistry.com |

| Oxidation | Can be oxidized to sulfoxides (R₂SO) and sulfones (R₂SO₂). | Generally resistant to oxidation. | masterorganicchemistry.com |

| Bond Angle (C-X-C) | ~99° in dimethyl sulfide (B99878). | ~110° in dimethyl ether. | wikipedia.org |

Steric Effects

For example, in reactions where the dithioether acts as a directing group or a bidentate ligand, the steric bulk of the substituents on the sulfur and the conformation of the alkane chain can dictate the accessibility of the catalytic site. nih.gov This is often exploited to control reaction selectivity by slowing down or preventing unwanted side reactions. wikipedia.org In some cases, steric hindrance created by substituents near a reactive center can force a reaction to proceed via a specific pathway, leading to a single product. sci-hub.se Studies on related molecules have shown that bulky substituents can favor one reaction pathway over another (e.g., N-acylation over O-acylation) due to steric constraints.

Conformational Analysis and its Impact on Reaction Stereoselectivity

Conformational analysis, the study of the different spatial arrangements a molecule can adopt through bond rotation, is critical for understanding the reactivity of flexible molecules like "Pentane, 1,5-bis(methylthio)-". vulcanchem.comlibretexts.org The five-carbon chain allows the two terminal methylthio groups to adopt various relative orientations, and the preferred conformation can have a decisive impact on the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org

A key example of this structure-reactivity relationship is the use of bis(methylthio)alkanes as regioselectivity modifiers in the chlorination of phenols. cardiff.ac.ukmdpi.com Research has shown that the length of the alkane spacer between the two sulfur atoms determines the selectivity of the chlorination. It is proposed that the bis(methylthio)alkane forms a reactive intermediate with the chlorinating agent (sulfuryl chloride) and the Lewis acid catalyst. The conformation of this intermediate then dictates which position on the phenol (B47542) ring is most accessible for attack.

DFT (Density Functional Theory) calculations suggest that bis(methylthio)alkanes with short spacers (n=2-4) adopt a cyclic-like structure due to strong interaction between the two sulfur atoms. mdpi.com In contrast, those with longer spacers, such as in "Pentane, 1,5-bis(methylthio)-" (n=5) and its higher homologues (n=6, 9), are thought to form more open, chain-like intermediates. cardiff.ac.ukmdpi.com This conformational difference directly impacts the steric environment around the active chlorinating species, thereby controlling the ortho/para selectivity of the reaction. For some substrates, longer spacers lead to higher selectivity for the para product. mdpi.com

| Additive (MeS-(CH₂)n-SMe) | Spacer Length (n) | Yield of 4-chloro-3,5-dimethylphenol (B1207549) (%) | para/ortho Ratio |

|---|---|---|---|

| None | - | 76.0 | 5.9 |

| 1,2-Bis(methylthio)ethane | 2 | 77.2 | 6.4 |

| 1,3-Bis(methylthio)propane | 3 | 79.4 | 6.6 |

| 1,4-Bis(methylthio)butane | 4 | 72.0 | 4.5 |

| 1,6-Bis(methylthio)hexane | 6 | 86.6 | 12.4 |

| 1,9-Bis(methylthio)nonane | 9 | 90.0 | 16.4 |

| Data sourced from research on selective chlorination processes. cardiff.ac.ukmdpi.com The compound "Pentane, 1,5-bis(methylthio)-" has a spacer length of n=5. |

Beyond directing regioselectivity, conformational preferences are fundamental to stereoselectivity in other contexts. For a reaction to occur, the reacting species must adopt a specific three-dimensional orientation in the transition state. nih.gov For example, the classic SN2 reaction proceeds with a defined stereochemistry—inversion of configuration—which requires the nucleophile to attack from the side opposite to the leaving group. masterorganicchemistry.com The ability of a flexible molecule like "Pentane, 1,5-bis(methylthio)-" to achieve the necessary conformation for such an attack will influence the reaction's feasibility and rate. Similarly, in biological systems, the covalent attachment of heme to apocytochromes via thioether bonds is highly stereoselective, indicating that the initial non-covalent complex must be in the correct stereochemical orientation for the bond-forming reaction to proceed preferentially. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

While classical syntheses of Pentane (B18724), 1,5-bis(methylthio)- rely on nucleophilic substitution reactions, future research is trending towards more efficient, sustainable, and versatile synthetic methodologies. The exploration of novel pathways is crucial for accessing this and related dithioethers with higher purity, in better yields, and under milder conditions.

Key emerging trends include:

Click Chemistry Approaches: Thiol-yne and thiol-ene "click" reactions have become powerful tools for the synthesis of sulfur-containing polymers and functional materials. d-nb.infomdpi.com This strategy involves the addition of a thiol across a carbon-carbon multiple bond, often initiated by UV light or heat, and proceeds with high efficiency and atom economy. d-nb.infomdpi.com Future work could adapt these principles for the modular synthesis of linear dithioethers, potentially offering a convergent and highly functional-group-tolerant route.

In Situ Generation of Reagents: The use of hazardous and malodorous dithiols can be circumvented by employing diisothiuronium salts, which generate dithiolate ions in situ upon treatment with a base. This approach has been successfully used to prepare pyrazole-derived dithioethers with various aliphatic spacer lengths. researchgate.net Applying this methodology to simpler alkyl halides could provide a safer and more convenient route to compounds like Pentane, 1,5-bis(methylthio)-.

Combinatorial Synthesis: For applications in drug discovery and materials screening, combinatorial strategies are invaluable. Methods have been developed for creating large libraries of dithioether-cyclized peptides by reacting linear dithiol peptides with various bis-electrophiles. researchgate.netrsc.org This high-throughput approach could be adapted to generate libraries of simple dithioethers with varying chain lengths and functionalities for rapid screening in catalytic or materials science applications.

Development of New Catalytic Systems Utilizing Pentane, 1,5-bis(methylthio)-

The sulfur atoms in dithioethers are excellent soft donor ligands for a variety of soft transition metals, including palladium, platinum, copper, silver, and gold. rsc.orgnbu.ac.in This makes them attractive candidates for the development of novel homogeneous catalysts. While complex, chiral dithioethers have been extensively studied, the potential of simple, flexible ligands like Pentane, 1,5-bis(methylthio)- remains largely untapped. Its conformational flexibility could allow it to accommodate different metals and geometries, potentially leading to unique catalytic activities.

Future research is expected to focus on synthesizing and evaluating transition metal complexes of Pentane, 1,5-bis(methylthio)- for a range of organic transformations where related ligands have shown promise.

| Catalytic Reaction | Metal Center | Key Findings with Related Dithioether Ligands | Future Outlook for Pentane, 1,5-bis(methylthio)- |

|---|---|---|---|

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium (Pd) | Cationic dinuclear palladium(II) complexes with dithioether ligands show high activity in Suzuki couplings. researchgate.net Pyrazole-derived dithioether complexes of palladium have also been investigated. researchgate.net | Pd complexes could be tested for their efficacy in a broad range of cross-coupling reactions, with the ligand's flexibility potentially influencing catalyst stability and turnover. |

| Asymmetric Allylic Alkylation (AAA) | Palladium (Pd) | Modular chiral dithioethers have been used to achieve excellent enantioselectivity (>99% ee) in Pd-catalyzed AAA reactions. capes.gov.brrecercat.cat | While achiral itself, Pentane, 1,5-bis(methylthio)- could be used as a foundational ligand in studies of achiral catalysis or as a scaffold for the design of new, flexible chiral dithioethers. |

| Coupling and Cyclization of Alkynes | Copper (Cu), Silver (Ag) | 2D Copper(I) coordination polymers with dithioether ligands catalyze three-component A³ coupling reactions. nbu.ac.inresearchgate.net Silver(I) macrocyclic complexes are effective in tandem addition/cycloisomerization of alkynes. beilstein-journals.org | The simple structure could lead to highly active and soluble catalysts for alkyne functionalization, a cornerstone of organic synthesis. |

| Luminescent Materials and Sensors | Gold (Au), Copper (Cu) | Gold(I) and Copper(I) dithioether coordination polymers often exhibit interesting luminescence properties. researchgate.netacs.org | Complexes could be explored for applications in sensing or as emissive materials, where the flexible spacer might influence photophysical properties. |

Advanced Theoretical Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules and materials. For dithioether systems, theoretical modeling can provide insights that are difficult to obtain through experiments alone.

Future theoretical investigations are likely to pursue several key themes:

Conformational Analysis: The flexible pentyl chain of Pentane, 1,5-bis(methylthio)- allows it to adopt numerous conformations. Advanced computational models can predict the relative energies of these conformers and how they change upon coordination to a metal center. researchgate.netacs.org This is critical for understanding ligand binding and the subsequent geometry of the resulting complex, which dictates catalytic activity. rsc.org

Metal-Ligand Interactions: DFT calculations can be used to probe the nature and strength of the sulfur-metal bond. rsc.orgnih.gov Studies on related systems have correlated theoretical thermodynamic values with experimental data for the complexation of d¹⁰ metal ions (Ag⁺, Cd²⁺, Zn²⁺), elucidating the interplay between the intrinsic metal-thioether interaction and solvation effects. rsc.orgresearchgate.net Such studies for Pentane, 1,5-bis(methylthio)- would enable a rational choice of metal and solvent for specific applications.

Reaction Mechanisms: Predictive modeling can be used to map out the energy profiles of catalytic cycles. By calculating the energies of intermediates and transition states, researchers can understand rate-limiting steps and predict how modifications to the ligand structure might enhance catalytic performance. escholarship.org This in silico screening can guide the design of more efficient catalytic systems, saving significant experimental time and resources.

Integration into Supramolecular Architectures

The ability of dithioethers to bridge metal centers makes them powerful building blocks for constructing complex supramolecular assemblies. The length, flexibility, and shape of the dithioether ligand have a marked influence on the topology of the resulting coordination polymers. academie-sciences.fr

Emerging trends in this area include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The flexible five-carbon backbone of Pentane, 1,5-bis(methylthio)- is well-suited for the self-assembly of coordination polymers. academie-sciences.fr With metal ions like silver(I) or copper(I), it could form 1D chains, 2D sheets, or 3D frameworks. core.ac.ukrsc.org Future work will likely explore how the choice of metal salt and solvent can direct the assembly of these building blocks into materials with desired properties, such as porosity for gas storage or specific network topologies for catalysis. academie-sciences.fr